molecular formula C4H2BrClN2O B12358698 5-bromo-6-chloro-5H-pyrimidin-4-one

5-bromo-6-chloro-5H-pyrimidin-4-one

Cat. No.: B12358698
M. Wt: 209.43 g/mol
InChI Key: NKSDMYKQDZGJSS-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-5H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are integral components of nucleic acids. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-chloro-5H-pyrimidin-4-one typically involves the halogenation of pyrimidine derivatives. One common method is the bromination and chlorination of pyrimidin-4-one using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-5H-pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, pyrimidine oxides, and reduced pyrimidine derivatives. These products have diverse applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

5-Bromo-6-chloro-5H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-6-chloro-5H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-chloro-5H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis. Additionally, its ability to inhibit key enzymes and proteins highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C4H2BrClN2O

Molecular Weight

209.43 g/mol

IUPAC Name

5-bromo-6-chloro-5H-pyrimidin-4-one

InChI

InChI=1S/C4H2BrClN2O/c5-2-3(6)7-1-8-4(2)9/h1-2H

InChI Key

NKSDMYKQDZGJSS-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C(C(=N1)Cl)Br

Origin of Product

United States

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